molecular formula C18H18NPS B5578542 1-(diphenylphosphorothioyl)-1-cyclopentanecarbonitrile

1-(diphenylphosphorothioyl)-1-cyclopentanecarbonitrile

Cat. No.: B5578542
M. Wt: 311.4 g/mol
InChI Key: PCFRKLBYURNIDU-UHFFFAOYSA-N
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Description

1-(Diphenylphosphorothioyl)-1-cyclopentanecarbonitrile is a complex organic compound characterized by its unique structure, which includes a cyclopentane ring, a nitrile group, and a diphenylphosphorothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(diphenylphosphorothioyl)-1-cyclopentanecarbonitrile typically involves the reaction of cyclopentanecarbonitrile with diphenylphosphorothioyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:

Cyclopentanecarbonitrile+Diphenylphosphorothioyl chlorideThis compound\text{Cyclopentanecarbonitrile} + \text{Diphenylphosphorothioyl chloride} \rightarrow \text{this compound} Cyclopentanecarbonitrile+Diphenylphosphorothioyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylphosphorothioyl)-1-cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

1-(Diphenylphosphorothioyl)-1-cyclopentanecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(diphenylphosphorothioyl)-1-cyclopentanecarbonitrile exerts its effects involves interactions with specific molecular targets. The diphenylphosphorothioyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The nitrile group may also play a role in binding to active sites of enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • 1-(Diphenylphosphorothioyl)-1-cyclohexanecarbonitrile
  • 1-(Diphenylphosphorothioyl)-1-cyclopentanecarboxamide
  • 1-(Diphenylphosphorothioyl)-1-cyclopentanecarboxylic acid

Comparison: 1-(Diphenylphosphorothioyl)-1-cyclopentanecarbonitrile is unique due to its specific combination of functional groups and ring structure. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

1-diphenylphosphinothioylcyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18NPS/c19-15-18(13-7-8-14-18)20(21,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-6,9-12H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFRKLBYURNIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)P(=S)(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18NPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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